molecular formula C20H23ClN2O3 B5713343 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

Cat. No. B5713343
M. Wt: 374.9 g/mol
InChI Key: LPYONRBGNNHSNX-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MOR-NH2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of benzylacetamide derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various assays and tests. However, one limitation of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future studies could focus on improving the solubility of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide to make it more suitable for use in certain experiments.

Synthesis Methods

2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-chlorophenol with benzylamine to produce 2-(3-chlorophenoxy)benzylamine. This intermediate is then reacted with chloroacetyl chloride to produce 2-(3-chlorophenoxy)acetophenone. The final step involves the reaction of 2-(3-chlorophenoxy)acetophenone with morpholine to produce 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-18-6-3-7-19(12-18)26-15-20(24)22-13-16-4-1-2-5-17(16)14-23-8-10-25-11-9-23/h1-7,12H,8-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYONRBGNNHSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)benzyl]acetamide

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